Z-Thr(tBu)-OtBu
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Overview
Description
Z-Thr(tBu)-OtBu: , also known as N-Z-O-tert-butyl-L-threonine tert-butyl ester, is a derivative of the amino acid threonine. This compound features a protective “Z” group (benzyloxycarbonyl) and a tert-butyl (tBu) functional group. It is widely used in organic synthesis and pharmaceutical research for the development of peptide-based drugs and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Reaction: The synthesis begins with the reaction of threonine with methanol and thionyl chloride to form threonine methyl ester hydrochloride (Thr·OMe·HCl).
Protection of Hydroxyl Group: The Thr·OMe·HCl is then reacted with dichloromethane and isobutylene in the presence of sulfuric acid to yield threonine tert-butyl methyl ester (Thr·(tBu)·OMe).
Deprotection and Esterification: The Thr·(tBu)·OMe is saponified using a base to form threonine tert-butyl ester (Thr·(tBu)).
Industrial Production Methods: The industrial production of Z-Thr(tBu)-OtBu follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-Thr(tBu)-OtBu can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with the removal of the benzyloxycarbonyl group.
Substitution: Substituted derivatives with new functional groups replacing the benzyloxycarbonyl group.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Z-Thr(tBu)-OtBu is used as a building block in the synthesis of peptides, providing a protected threonine residue that can be selectively deprotected during peptide assembly.
Biology:
Protein Engineering: The compound is used in the modification of proteins to study structure-function relationships and to develop novel protein-based therapeutics.
Medicine:
Drug Development: this compound is employed in the synthesis of peptide-based drugs, offering a versatile intermediate for the development of bioactive molecules with therapeutic potential.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Z-Thr(tBu)-OtBu exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of threonine, preventing unwanted side reactions during peptide assembly. The tert-butyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization. These protective groups are removed under specific conditions, enabling the incorporation of threonine into peptides and proteins .
Comparison with Similar Compounds
Fmoc-Thr(tBu)-OH: Another protected threonine derivative used in peptide synthesis, featuring a fluorenylmethyloxycarbonyl (Fmoc) group instead of the benzyloxycarbonyl group.
Cbz-Thr(tBu)-OH: Similar to Z-Thr(tBu)-OtBu but with a different protecting group (carbobenzyloxy, Cbz) for the amino group.
Uniqueness:
This compound: is unique due to its specific combination of protective groups, which provide stability and selectivity during peptide synthesis.
By understanding the properties, preparation methods, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO5/c1-14(25-19(2,3)4)16(17(22)26-20(5,6)7)21-18(23)24-13-15-11-9-8-10-12-15/h8-12,14,16H,13H2,1-7H3,(H,21,23)/t14-,16+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMPPUAPDWWJPV-ZBFHGGJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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